5-Nitroso-1,3-benzodioxole

Descripción general

Descripción

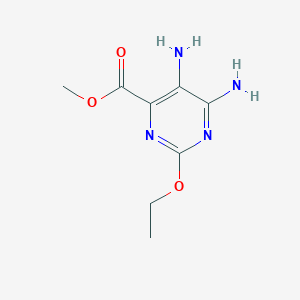

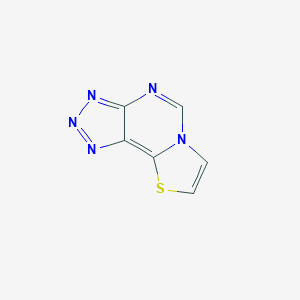

5-Nitroso-1,3-benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nitroso derivative of 1,3-benzodioxole and has a molecular weight of 177.14 g/mol.

Mecanismo De Acción

The mechanism of action of 5-Nitroso-1,3-benzodioxole involves the reaction of the nitroso group with ROS. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS, allowing for quantitative analysis of ROS levels in cells.

Efectos Bioquímicos Y Fisiológicos

5-Nitroso-1,3-benzodioxole has been shown to have minimal toxicity and does not interfere with cellular functions. The compound is easily taken up by cells and localizes in the cytoplasm and mitochondria. The use of 5-Nitroso-1,3-benzodioxole as a fluorescent probe has allowed for the visualization of ROS in live cells and the study of their effects on cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Nitroso-1,3-benzodioxole as a fluorescent probe for ROS detection include its high selectivity and sensitivity, ease of use, and compatibility with various cell types. However, there are some limitations to its use, such as the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent compounds in cells.

Direcciones Futuras

There are several future directions for the use of 5-Nitroso-1,3-benzodioxole in scientific research. One potential application is in the study of oxidative stress and related diseases, such as cancer and neurodegenerative disorders. The compound can be used to study the effects of ROS on cellular processes and to develop new therapies for these diseases. Additionally, the development of new fluorescent probes based on 5-Nitroso-1,3-benzodioxole could lead to the discovery of new biomarkers for disease diagnosis and treatment.

Conclusion

In conclusion, 5-Nitroso-1,3-benzodioxole is a valuable chemical compound that has numerous applications in scientific research. Its unique properties as a fluorescent probe for ROS detection make it a valuable tool for studying oxidative stress and related diseases. As research in this area continues to grow, it is likely that 5-Nitroso-1,3-benzodioxole will play an increasingly important role in scientific discovery and innovation.

Aplicaciones Científicas De Investigación

5-Nitroso-1,3-benzodioxole has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. The detection of ROS is crucial for understanding the mechanisms involved in oxidative stress and related diseases. 5-Nitroso-1,3-benzodioxole has been shown to exhibit high selectivity and sensitivity towards ROS, making it a valuable tool for ROS detection in cells.

Propiedades

Número CAS |

146853-20-5 |

|---|---|

Nombre del producto |

5-Nitroso-1,3-benzodioxole |

Fórmula molecular |

C7H5NO3 |

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

5-nitroso-1,3-benzodioxole |

InChI |

InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |

Clave InChI |

PTRAFYFIBIIJSE-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)N=O |

Sinónimos |

1,3-Benzodioxole, 5-nitroso- |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)